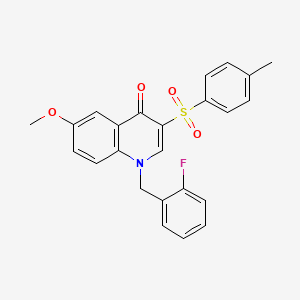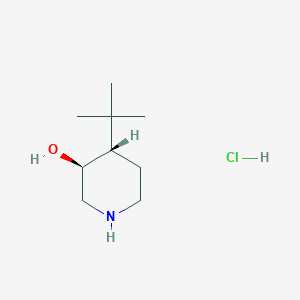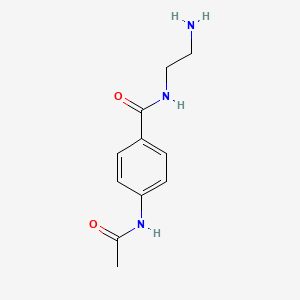![molecular formula C17H16N2O3 B3005209 N-(3-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-22-9](/img/structure/B3005209.png)
N-(3-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic building blocks like benzamide derivatives and pyridine moieties. For instance, the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides involved the preparation of benzamide 5, followed by the introduction of various substituents to enhance binding affinity to certain receptors . Similarly, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved in 9 steps starting from 2,6-difluorobenzoic acid . These examples suggest that the synthesis of "N-(3-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide" would likely involve a multi-step synthetic route, possibly starting from a furo[3,2-b]pyridine derivative and a methoxybenzyl halide or equivalent.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, which revealed the existence of energetically stable conformers . The presence of substituents on the pyridine ring can influence the molecular conformation and, consequently, the compound's binding affinity to biological receptors. The molecular structure of "N-(3-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide" would likely exhibit similar conformational properties, with the potential for multiple stable conformers depending on the position and nature of the substituents.
Chemical Reactions Analysis
The chemical reactivity of pyridine carboxamides can be influenced by the substituents on the pyridine ring and the amide moiety. For example, the methylation of the pyridine moiety has been explored to enhance the analgesic properties of certain compounds . The presence of a methoxy group, as in the compound of interest, could affect the electron density and reactivity of the pyridine ring, potentially leading to selective reactions at specific positions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxamides are determined by their molecular structure. The introduction of lipophilic substituents, such as a bromine atom or a methylamino group, can enhance the binding affinity to receptors by increasing the compound's lipophilicity . The presence of a methoxy group can also contribute to the lipophilicity and overall solubility of the compound. The compound "N-(3-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide" would likely exhibit properties influenced by the methoxybenzyl group, which could affect its solubility, stability, and interaction with biological targets.
Applications De Recherche Scientifique
Enantioselective Synthesis and Chemical Properties
N-(3-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide and its derivatives play a crucial role in the field of organic chemistry, especially in the synthesis of complex molecules. For example, the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate showcases the application of similar compounds in creating structurally diverse and biologically active molecules. Such processes are foundational in the development of pharmaceuticals and agrochemicals due to their potential for producing stereoselectively enriched compounds (Calvez, Chiaroni, & Langlois, 1998).
Cytotoxicity and Antimicrobial Activity
The compound's derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. For instance, novel 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have shown significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This demonstrates their potential as leads for developing new anticancer agents. Additionally, their structural characterization and the determination of their biological activities contribute to the understanding of the relationship between chemical structure and biological function, aiding in the rational design of more effective therapeutic agents (Hassan, Hafez, & Osman, 2014).
Mécanisme D'action
While the specific mechanism of action for this compound is not known, similar compounds have been found to exhibit a range of biological activities. For example, 3-Aminothieno[2,3-b]pyridines have found application as privileged structures in medicinal chemistry, being a core subunit of various inhibitors .
Orientations Futures
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-6-7-15-14(19-11)9-16(22-15)17(20)18-10-12-4-3-5-13(8-12)21-2/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHZXDWICVJERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-benzo[d]imidazol-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B3005127.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide](/img/structure/B3005130.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3005136.png)
![4-(4-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B3005138.png)



![3-Phenyl-2-azaspiro[4.5]decane hydrochloride](/img/structure/B3005143.png)
![4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B3005145.png)

![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B3005148.png)
